Enobosarm

Catalog No.
S548661
CAS No.
841205-47-8
M.F
C19H14F3N3O3
M. Wt
389.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enobosarm

CAS Number

841205-47-8

Product Name

Enobosarm

IUPAC Name

(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

Molecular Formula

C19H14F3N3O3

Molecular Weight

389.3 g/mol

InChI

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1

InChI Key

JNGVJMBLXIUVRD-SFHVURJKSA-N

SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

(2S)-3-(4-cyanophenoxy)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide, enobosarm, GTx 024, GTx-024, MK 2866, MK-2866, MK2866, ostarine

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Isomeric SMILES

C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Description

The exact mass of the compound Enobosarm is 389.09873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Muscle wasting and cachexia:

Enobosarm has been investigated for its ability to promote muscle growth and mitigate muscle wasting in various conditions, including cancer cachexia and chronic obstructive pulmonary disease (COPD). Studies suggest Enobosarm might increase lean body mass and muscle strength in these populations.

  • A study published in the journal Maturitas found Enobosarm to be effective in improving lean body mass and muscle function in patients with COPD Source: Maturitas, 2015: .

Cancer research:

Enobosarm's potential in treating hormone-receptor-positive cancers is another area of exploration. Early research suggests it might be effective against specific types of breast cancer.

  • A 2022 American Association for Cancer Research (AACR) meeting included data on Enobosarm's use in ER-positive breast cancer [Source: AACR 2022 Proceedings: Part B].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Exact Mass

389.09873

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O3571H3R8N

Pharmacology

Enobosarm is a non-steroidal agent with anabolic activity. Selective androgen receptor modulator (SARM) GTx-024 is designed to work like testosterone, thus promoting and/or maintaining libido, fertility, prostate growth, and muscle growth and strength. Mimicking testosterone's action, this agent may increase lean body mass, thereby ameliorating muscle wasting in the hypermetabolic state of cancer cachexia.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Other CAS

841205-47-8

Wikipedia

Enobosarm

Dates

Modify: 2023-08-15
1. Leciejewska N, Pruszynska-Oszmalek E, Bien J, Nogowski L, Kolodziejski PA. Effect of ostarine (enobosarm/GTX024), a selective androgen receptor modulator, on adipocyte metabolism in Wistar rats. J Physiol Pharmacol. 2019 Aug;70(4). doi: 10.26402/jpp.2019.4.04. Epub 2019 Oct 19. PMID: 31642815.

2. Hoffmann DB, Komrakova M, Pflug S, von Oertzen M, Saul D, Weiser L, Walde TA, Wassmann M, Schilling AF, Lehmann W, Sehmisch S. Evaluation of ostarine as a selective androgen receptor modulator in a rat model of postmenopausal osteoporosis. J Bone Miner Metab. 2019 Mar;37(2):243-255. doi: 10.1007/s00774-018-0929-9. Epub 2018 May 21. PMID: 29785666.

3. Zilbermint MF, Dobs AS. Nonsteroidal selective androgen receptor modulator Ostarine in cancer cachexia. Future Oncol. 2009 Oct;5(8):1211-20. doi: 10.2217/fon.09.106. PMID: 19852734.

4. Mohd Fauzi F, Koutsoukas A, Cunningham A, Gallegos A, Sedefov R, Bender A. Computer-aided (in silico) approaches in the mode-of-action analysis and safety assessment of ostarine and 4-methylamphetamine. Hum Psychopharmacol. 2013 Jul;28(4):365-78. doi: 10.1002/hup.2322. PMID: 23881885.

5. Garg N, Hansson A, Knych HK, Stanley SD, Thevis M, Bondesson U, Hedeland M, Globisch D. Structural elucidation of major selective androgen receptor modulator (SARM) metabolites for doping control. Org Biomol Chem. 2018 Jan 31;16(5):698-702. doi: 10.1039/c7ob03030d. PMID: 29319101.

Explore Compound Types